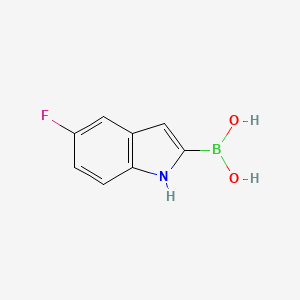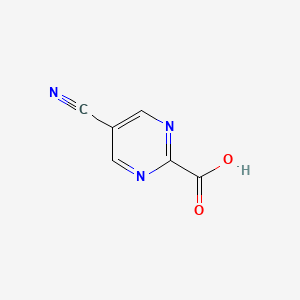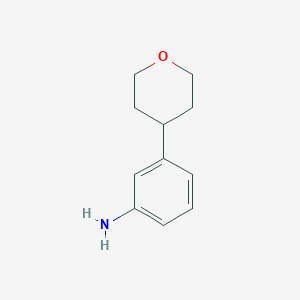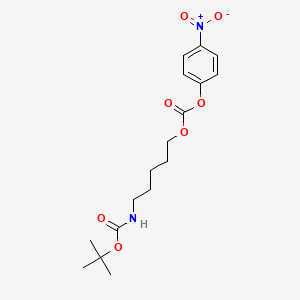
(5-fluoro-1H-indol-2-yl)boronic acid
Descripción general
Descripción
(5-Fluoro-1H-indol-2-yl)boronic acid: is a boronic acid derivative of indole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a boronic acid group attached to the indole ring at the 2-position and a fluorine atom at the 5-position. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Mecanismo De Acción
Target of Action
5-Fluoro-1H-Indole-2-Boronic Acid, also known as (5-fluoro-1H-indol-2-yl)boronic acid, is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound acts as an organoboron reagent, which is a key component in this reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagent, in this case, 5-Fluoro-1H-Indole-2-Boronic Acid, transfers an organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway that this compound is involved in . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .
Pharmacokinetics
The compound’s stability and readiness for preparation make it a valuable reagent in the suzuki–miyaura coupling reaction .
Result of Action
The result of the action of 5-Fluoro-1H-Indole-2-Boronic Acid is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This reaction is used in the synthesis of various biologically active molecules, including indole inhibitors of MMP-13 for arthritic disease treatment and substituted pyrimidines acting as tubulin polymerization inhibitors .
Action Environment
The action of 5-Fluoro-1H-Indole-2-Boronic Acid is influenced by the reaction conditions of the Suzuki–Miyaura coupling . The reaction is known for its mild and functional group tolerant conditions, which means it can be carried out in a variety of environments . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-fluoro-1H-indol-2-yl)boronic acid typically involves the borylation of 5-fluoroindole. One common method is the transition-metal-catalyzed borylation using a palladium or nickel catalyst. The reaction conditions often include the use of bis(pinacolato)diboron as the boron source and a base such as potassium carbonate in a solvent like dimethyl sulfoxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: (5-Fluoro-1H-indol-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The fluorine atom on the indole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., dimethyl sulfoxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Substitution: Substituted indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (5-Fluoro-1H-indol-2-yl)boronic acid is extensively used in organic synthesis for the construction of complex molecules. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In biological research, this compound is used to develop fluorescent sensors and probes for detecting biomolecules. It also plays a role in the synthesis of bioactive molecules with potential therapeutic applications .
Industry: Industrially, this compound is used in the production of advanced materials, including polymers and electronic devices. Its ability to form stable carbon-carbon bonds makes it valuable in material science .
Comparación Con Compuestos Similares
1-boc-5-fluoroindole-2-boronic acid: This compound has a similar structure but includes a tert-butoxycarbonyl (BOC) protecting group on the nitrogen atom of the indole ring.
5-fluoroindole-2-boronic acid: This compound lacks the BOC protecting group and is more similar in structure to (5-fluoro-1H-indol-2-yl)boronic acid.
Uniqueness: this compound is unique due to the presence of both the boronic acid group and the fluorine atom on the indole ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a versatile building block for various applications .
Propiedades
IUPAC Name |
(5-fluoro-1H-indol-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BFNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURMOEZNGAUTMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C=CC(=C2)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696194 | |
| Record name | (5-Fluoro-1H-indol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202709-15-6 | |
| Record name | (5-Fluoro-1H-indol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,2-trifluoro-N-[(6E)-6-(hydroxyimino)-4H,5H,6H-cyclopenta[b]thiophen-4-yl]acetamide](/img/structure/B3089849.png)
![4-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),5,8-trien-2-one](/img/structure/B3089854.png)






![1-Pyrrolidinecarboxylic acid, 2-[(1R,2R)-1-Methoxy-2-Methyl-3-oxo-3-[[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]aMino]propyl]-, 1,1-diMethylethyl ester, (2S)-](/img/structure/B3089892.png)
![4'-Ethynyl-[1,1'-biphenyl]-4-ol](/img/structure/B3089907.png)
![(9S)-(9''S)-9,9''-[(2,5-Diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[6'-methoxycinchonan]](/img/structure/B3089914.png)


